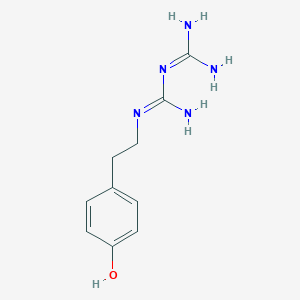

p-Hydroxyphenylethylbiguanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P-Hydroxyphenylethylbiguanide, also known as phenformin, is a biguanide compound that has been extensively studied for its potential therapeutic applications. Biguanides are a class of drugs that are widely used to treat type 2 diabetes, and p-Hydroxyphenylethylbiguanide is one of the oldest and most potent members of this class.

Mechanism of Action

The exact mechanism of action of p-Hydroxyphenylethylbiguanide is not fully understood, but it is believed to work by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. In addition, p-Hydroxyphenylethylbiguanide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.

Biochemical and Physiological Effects:

p-Hydroxyphenylethylbiguanide has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This increase in ROS production can lead to oxidative stress, which can trigger apoptosis in cancer cells. In addition, p-Hydroxyphenylethylbiguanide has been shown to reduce insulin resistance, improve glucose uptake, and decrease inflammation, making it a potential treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of p-Hydroxyphenylethylbiguanide is that it is a relatively inexpensive and widely available compound, making it easy to obtain for research purposes. However, one of the limitations of p-Hydroxyphenylethylbiguanide is that it can be toxic at high doses, which can limit its use in certain experiments. In addition, because p-Hydroxyphenylethylbiguanide is a biguanide compound, it may have off-target effects on other cellular processes, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on p-Hydroxyphenylethylbiguanide. One area of focus is on understanding the specific mechanisms by which p-Hydroxyphenylethylbiguanide inhibits cancer cell growth and induces apoptosis. Another area of focus is on developing more potent and selective analogues of p-Hydroxyphenylethylbiguanide that can be used in clinical trials. Finally, researchers are also investigating the potential use of p-Hydroxyphenylethylbiguanide in combination with other anti-cancer drugs to enhance their efficacy.

Synthesis Methods

P-Hydroxyphenylethylbiguanide can be synthesized by reacting 2-(3-hydroxyphenyl)ethylamine with cyanamide in the presence of a reducing agent. The resulting product is then treated with a base to form p-Hydroxyphenylethylbiguanide. This synthesis method is relatively simple and has been used to produce large quantities of the compound for research purposes.

Scientific Research Applications

P-Hydroxyphenylethylbiguanide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis. In addition, p-Hydroxyphenylethylbiguanide has been investigated for its potential to treat metabolic disorders, such as type 2 diabetes and obesity.

properties

CAS RN |

17426-94-7 |

|---|---|

Product Name |

p-Hydroxyphenylethylbiguanide |

Molecular Formula |

C10H15N5O |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |

InChI |

InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |

InChI Key |

PQASMWYEXAKHKQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |

synonyms |

4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.